molecular formula C10H11N3 B1295510 2,3-dimethylquinoxalin-6-amine CAS No. 7576-88-7

2,3-dimethylquinoxalin-6-amine

Cat. No.: B1295510
CAS No.: 7576-88-7
M. Wt: 173.21 g/mol
InChI Key: QBZGAULXCVZXFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-dimethylquinoxalin-6-amine typically involves the hydrogenation of 6-nitro-quinoxaline in the presence of 5% palladium on carbon (Pd/C) as a catalyst. The reaction is carried out at room temperature in ethanol for 6-10 hours . After the reaction, dimethyl sulfoxide (DMSO) is added, and the mixture is filtered. The filtrate is then poured into water, and the precipitate is collected to obtain this compound with a yield of 90-95% .

Chemical Reactions Analysis

2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3-dimethylquinoxalin-6-amine is widely used in scientific research due to its versatile properties. Some of its applications include:

Comparison with Similar Compounds

2,3-dimethylquinoxalin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,3-dimethylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZGAULXCVZXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226655
Record name 6-Quinoxalinamine, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7576-88-7
Record name 6-Amino-2,3-dimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7576-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinoxalinamine, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Quinoxalinamine, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7576-88-7
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Synthesis routes and methods

Procedure details

A near solution of 2,3-dimethyl-6-nitroquinoxaline (62.9 g, 0.31 mole) in 1 L of absolute alcohol (Mallinkrodt) was hydrogenated in Parr apparatus using 5% Palladium on carbon 50% wet catalyst (Englehard). Hydrogen uptake (100% of theory) in 2 hours was noted. After the reduction stopped the catalyst was removed by filtration and the filtrate remaining concentrated to dryness in vacuo. The residue remaining was used without further purification as an intermediate in part C. Yield 52 g (96%).
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the reaction between 2,3-Dimethylquinoxalin-6-amine and (alkoxymethylidene)malonic derivatives?

A1: This reaction is significant because it provides a route to synthesize angularly annelated pyrido[3,2-f]quinoxalin-10-ones. [] The reaction proceeds through a Gould-Jacobs reaction mechanism, where this compound reacts with (alkoxymethylidene)malonic derivatives to first form (quinoxalylamino)ethenes. Upon heating, these intermediates undergo cyclization to yield the desired tricyclic pyridoquinoxalines. This synthetic strategy offers a valuable approach to access these complex heterocyclic systems, which could possess interesting biological activities.

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